2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine typically involves the introduction of the tert-butyl group into the phenyl ring followed by the attachment of the difluoroethanamine moiety. One common method involves the reaction of 3-tert-butylphenol with a suitable fluorinating agent to introduce the difluoro group. The resulting intermediate is then reacted with an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of acetylcholinesterase by binding to the enzyme’s active site and preventing the breakdown of acetylcholine. This inhibition can lead to prolonged neurotransmitter activity and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone: This compound is structurally similar but contains a trifluoro group instead of a difluoro group.
3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: Another related compound with multiple tert-butyl groups and a biphenyl structure.
Uniqueness
2-(3-Tert-butylphenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of tert-butyl and difluoroethanamine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17F2N |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(3-tert-butylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C12H17F2N/c1-11(2,3)9-5-4-6-10(7-9)12(13,14)8-15/h4-7H,8,15H2,1-3H3 |
InChI Key |
VCBBCUOASMHMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(CN)(F)F |
Origin of Product |
United States |
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